tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring, with a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the tert-butyl ester group . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a bromine atom instead of a hydrogen atom on the pyrazole ring.
tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a chlorine atom instead of a hydrogen atom on the pyrazole ring.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a boron-containing group on the pyrazole ring.
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications .
Biological Activity
tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C13H21N3O2
- Molecular Weight : 251.32 g/mol
- CAS Number : 1188264-16-5
The biological activity of this compound is attributed to its interaction with various cellular pathways. Studies indicate that pyrazole derivatives can significantly affect cancer cell proliferation and invasion through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Compounds similar to tert-butyl 3-(1H-pyrazol-3-yl)piperidine derivatives have shown significant inhibition of cell growth in various cancer cell lines, including breast and pancreatic cancer cells .
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic signaling pathways .
Biological Activity Data
The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds.
Case Study 1: Inhibition of Breast Cancer Cell Proliferation
In a study evaluating the effects of pyrazole-based compounds on MDA-MB-231 breast cancer cells, tert-butyl 3-(1H-pyrazol-3-yl)piperidine derivatives were found to significantly inhibit cell proliferation at concentrations as low as 10 μM. The mechanism involved the inhibition of ERK signaling pathways, highlighting the potential for these compounds in therapeutic applications against breast cancer .
Case Study 2: Cytotoxicity in Pancreatic Cancer Cells
Research involving PANC-1 pancreatic ductal adenocarcinoma cells demonstrated that tert-butyl pyrazole derivatives exhibited cytotoxic effects at concentrations ranging from 25 to 50 μM. The study indicated that these compounds could induce apoptosis through caspase activation, suggesting their utility in developing new anticancer agents .
Properties
IUPAC Name |
tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-6-7-14-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKABFNMJPBYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734654 | |
Record name | tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-16-5 | |
Record name | tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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